molecular formula C17H19NO B290407 N-(3,5-dimethylphenyl)-4-ethylbenzamide

N-(3,5-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B290407
M. Wt: 253.34 g/mol
InChI Key: YKXYMLUKRACAIV-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group and a 3,5-dimethylphenyl aniline moiety.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-5-7-15(8-6-14)17(19)18-16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YKXYMLUKRACAIV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structure-Activity Relationships (SAR) :

  • Substituent Position : Para-substitutions on the benzamide ring (e.g., 4-ethyl, 4-methyl) are common in active analogs, while ortho-substitutions (e.g., 2,5-dimethylphenyl derivatives) show reduced activity .
  • Electron Effects : Electron-withdrawing groups (e.g., -F) enhance PET inhibition by stabilizing charge transfer in photosystem II, whereas electron-donating groups (e.g., -CH3, -C2H5) improve membrane penetration .

Crystallographic and Physicochemical Properties

Compound Name Substituents (Benzamide) Substituents (Aniline) Crystal System/Packing Key Observations
N-(3,5-Dimethylphenyl)-4-methylbenzamide 4-methyl 3,5-dimethyl Monoclinic (P21/c) N–H···O hydrogen bonds form molecular chains.
N-(3,5-Dimethylphenyl)-4-ethylbenzamide (Target) 4-ethyl 3,5-dimethyl Not reported Ethyl group may disrupt crystal packing vs. methyl.
N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide 2,4-dimethyl (sulfonamide) 3,5-dimethyl Monoclinic Dihedral angle between rings: 82.1°, vs. 67.5° in analogs.
  • Crystal Packing : The ethyl group in the target compound may reduce hydrogen-bonding efficiency compared to methyl-substituted analogs, leading to altered solubility or melting points.
  • Dihedral Angles : Sulfonamide analogs (e.g., ) show significant variability in ring inclination (54.6°–82.4°), suggesting that benzamide derivatives may exhibit more conformational flexibility.

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